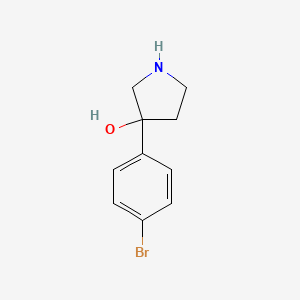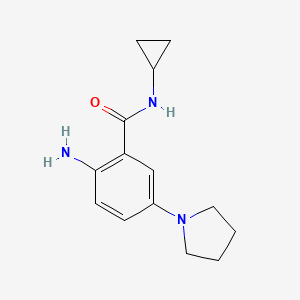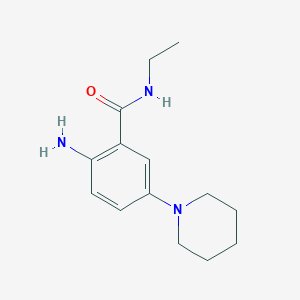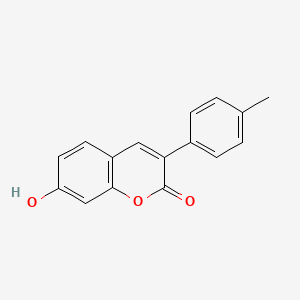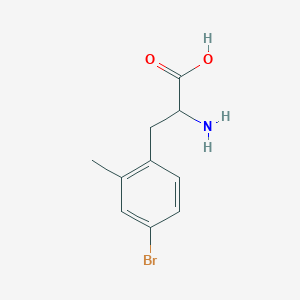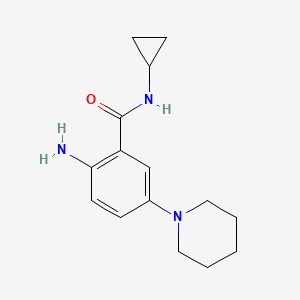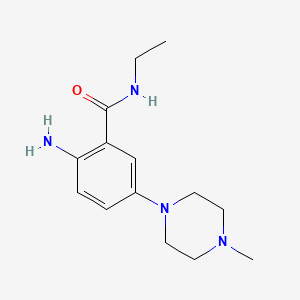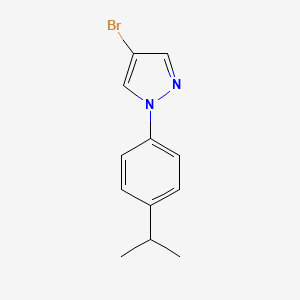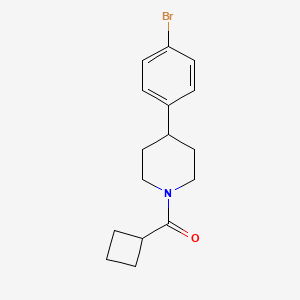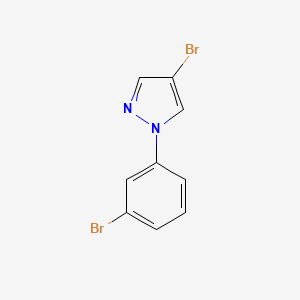
4-Bromo-1-(3-bromophenyl)-1H-pyrazole
Overview
Description
4-Bromo-1-(3-bromophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6Br2N2 and its molecular weight is 301.96 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-1-(3-bromophenyl)-1H-pyrazole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-1-(3-bromophenyl)-1H-pyrazole including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Structural Analysis and Tautomerism : A study investigated the tautomerism in solid-state and in solution of various 4-bromo-1H-pyrazoles, including 3,4-dibromo-5-phenyl-1H-pyrazole, using multinuclear magnetic resonance spectroscopy and X-ray crystallography. This research provides insights into the structural behavior of these compounds (Trofimenko et al., 2007).
Cytotoxic Activity Against Cancer Cell Lines : Another study focused on the synthesis and characterization of new 1,3,4-trisubstituted pyrazole derivatives, including those derived from 3-(4-bromophenyl)-1H-pyrazole. These derivatives were tested in vitro for their anti-cancer activity against various human cancer cell lines, revealing significant cytotoxicity in some cases (Srour et al., 2018).
Synthesis and Derivative Formation : Research has also been conducted on the synthesis of mono- and dibromo-derivatives of 1-phenylpyrazol-3-ol, including 4-bromo-1-(4-bromophenyl)pyrazol-3-ol. The study detailed the methods for obtaining these compounds and provided extensive spectroscopic data (Nedzelskytė et al., 2007).
Antiproliferative Agents Development : Another study described the regioselective synthesis of novel 1-aryl-3, 5-bis (het) aryl pyrazole derivatives, including compounds with 4-bromophenyl groups. These compounds showed significant cytotoxic effects against breast cancer and leukemic cells, suggesting potential as antiproliferative agents (Ananda et al., 2017).
Fluorescence Properties Study : Research into the fluorescence properties of pyrazoline derivatives, including those with 4-bromophenyl groups, highlighted their potential applications in fluorescence-based assays and molecular probes (Ibrahim et al., 2016).
Antibacterial and Antifungal Activities : A study synthesized new bromo-pyrazole derivatives and evaluated their in vitro antibacterial and antifungal activities. This highlights the potential of 4-Bromo-1-(3-bromophenyl)-1H-pyrazole derivatives in developing new antimicrobial agents (Pundeer et al., 2013).
properties
IUPAC Name |
4-bromo-1-(3-bromophenyl)pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6Br2N2/c10-7-2-1-3-9(4-7)13-6-8(11)5-12-13/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYNVRAZUGWRCF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)N2C=C(C=N2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6Br2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.96 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Bromo-1-(3-bromophenyl)-1H-pyrazole | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




